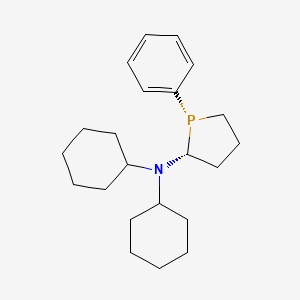
(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine is a chiral phosphine ligand used in various chemical reactions. Its unique stereochemistry makes it valuable in asymmetric synthesis, where the spatial arrangement of atoms is crucial for the desired reaction outcome.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine typically involves the reaction of cyclohexylamine with a phosphine precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through specific reaction pathways .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of (1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine involves its interaction with specific molecular targets, such as metal catalysts or enzymes. The compound’s chiral nature allows it to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over another. This stereoselectivity is crucial in applications where the spatial arrangement of atoms affects the biological or chemical activity of the product .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-2-Bromocyclopentanol
- (1S,2R)-1,2-Dihydroxycyclohexa-3,5-diene-1-carboxylic acid
- (1S,2R)-2-Phenylcyclohexanol
Uniqueness
(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine stands out due to its specific chiral configuration and its ability to act as a versatile ligand in asymmetric synthesis. Its unique structure allows it to interact with a wide range of substrates and catalysts, making it a valuable tool in both academic and industrial research .
Propiedades
Fórmula molecular |
C22H34NP |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
(1S,2R)-N,N-dicyclohexyl-1-phenylphospholan-2-amine |
InChI |
InChI=1S/C22H34NP/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-24(22)21-15-8-3-9-16-21/h3,8-9,15-16,19-20,22H,1-2,4-7,10-14,17-18H2/t22-,24+/m1/s1 |
Clave InChI |
SETKOIBVPCXJGB-VWNXMTODSA-N |
SMILES isomérico |
C1CCC(CC1)N([C@H]2CCC[P@]2C3=CC=CC=C3)C4CCCCC4 |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C3CCCP3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


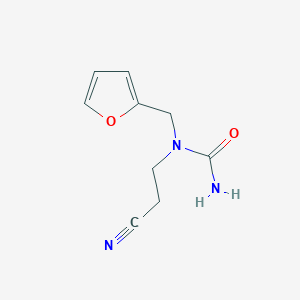
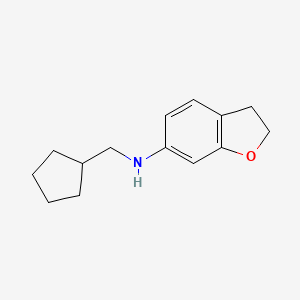
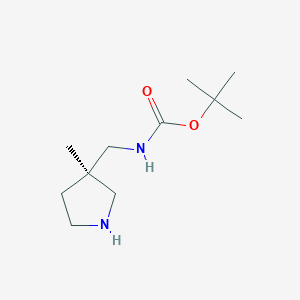
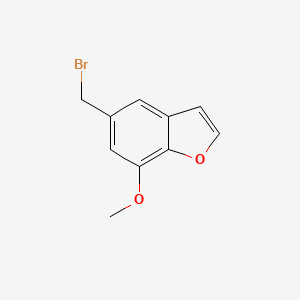
![(5E)-5-{[2-Ethoxy-4-(piperidin-1-yl)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12890767.png)
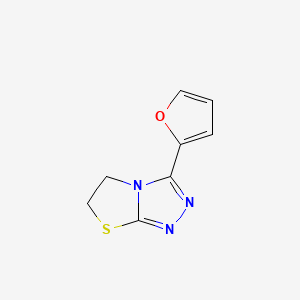
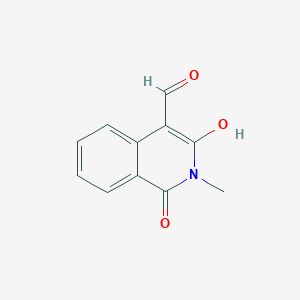
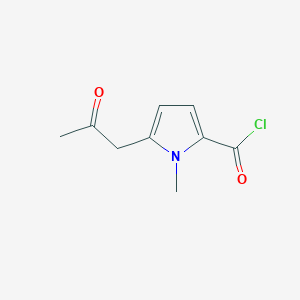
![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)

![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
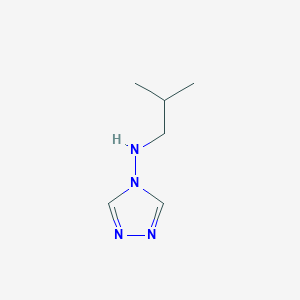
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)

